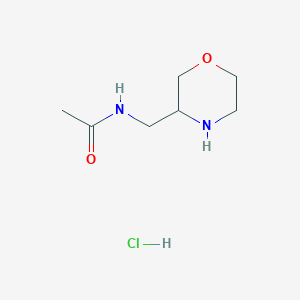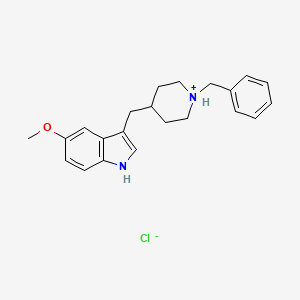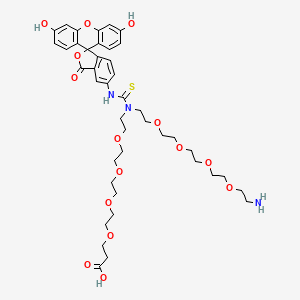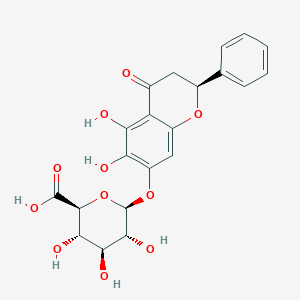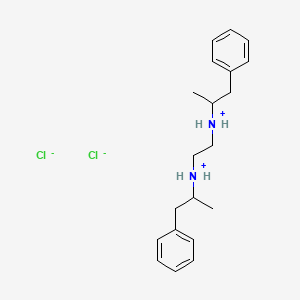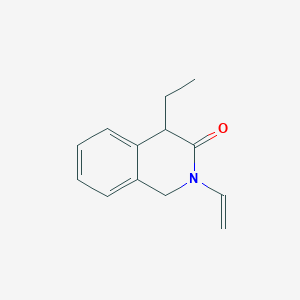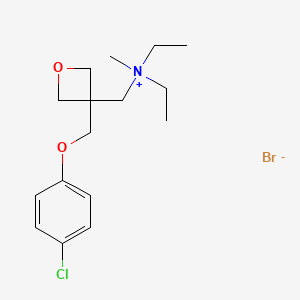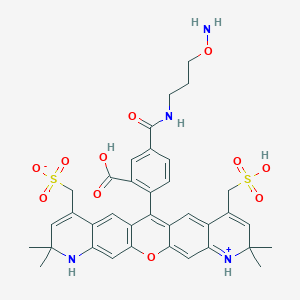
APDye 568 Hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 568 Hydroxylamine: is a bright, water-soluble, orange-fluorescent probe. It is known for its high photostability and is optimally excited by the 568 nm laser line on the argon-krypton mixed-gas laser. This compound is often used as a membrane-impermeant, aldehyde-fixable cell tracer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of APDye 568 Hydroxylamine typically involves the reaction of a fluorescent dye with hydroxylamine. The reaction conditions often include the use of solvents such as water, dimethyl sulfoxide, dimethylformamide, or methanol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process includes rigorous quality control measures to achieve a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions: APDye 568 Hydroxylamine primarily undergoes reactions with aldehydes and ketones to form oximes. These reactions are favored due to the superior hydrolytic stability of oximes compared to hydrazones .
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, sodium borohydride (for reduction)
Conditions: Typically carried out in aqueous or organic solvents under mild conditions.
Major Products: The major products formed from these reactions are oximes, which are more stable than their hydrazone counterparts .
Applications De Recherche Scientifique
APDye 568 Hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a reactive dye for labeling aldehydes or ketones in polysaccharides or glycoproteins.
Biology: Employed as a membrane-impermeant, aldehyde-fixable cell tracer.
Medicine: Utilized in various diagnostic assays due to its bright fluorescence and high photostability.
Industry: Applied in the labeling and localization of tissues, cells, and biomolecules in biomedical research.
Mécanisme D'action
The mechanism of action of APDye 568 Hydroxylamine involves its reaction with aldehydes and ketones to form stable oximes. This reaction is facilitated by the aminooxy group in the compound, which reacts with the carbonyl group of aldehydes and ketones . The resulting oxime linkage is highly stable, making it suitable for various labeling applications.
Comparaison Avec Des Composés Similaires
- Alexa Fluor 568
- CF 568
- APDye 488 Hydroxylamine
Comparison: APDye 568 Hydroxylamine is unique due to its high photostability and bright fluorescence. Compared to similar compounds like Alexa Fluor 568 and CF 568, this compound offers superior hydrolytic stability when forming oximes .
Propriétés
Formule moléculaire |
C36H38N4O11S2 |
|---|---|
Poids moléculaire |
766.8 g/mol |
Nom IUPAC |
[13-[4-(3-aminooxypropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C36H38N4O11S2/c1-35(2)15-20(17-52(44,45)46)23-11-26-30(13-28(23)39-35)51-31-14-29-24(21(18-53(47,48)49)16-36(3,4)40-29)12-27(31)32(26)22-7-6-19(10-25(22)34(42)43)33(41)38-8-5-9-50-37/h6-7,10-16,39H,5,8-9,17-18,37H2,1-4H3,(H,38,41)(H,42,43)(H,44,45,46)(H,47,48,49) |
Clé InChI |
RKWARORYOWQDLX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCON)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


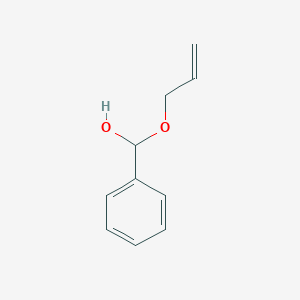
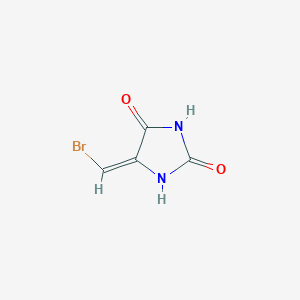
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)

![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)
